N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)propan-2-amine
Description
N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)propan-2-amine is a complex organic compound featuring a cyclopropyl group, a methylimidazole moiety, and an oxolane ring
Properties
IUPAC Name |
N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11(10-13-4-3-9-19-13)17-14(12-5-6-12)15-16-7-8-18(15)2/h7-8,11-14,17H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLBPKFBGUPRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCO1)NC(C2CC2)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)propan-2-amine typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Imidazole Derivative Synthesis: The 1-methylimidazole moiety can be synthesized through the alkylation of imidazole with methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reactions: The cyclopropyl intermediate is then coupled with the imidazole derivative using a suitable linker, often through nucleophilic substitution or addition reactions.
Oxolane Ring Introduction: The oxolane ring is typically introduced via ring-closing reactions, such as the cyclization of a diol precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and oxolane rings, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the imidazole ring or other functional groups using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, particularly on the imidazole ring and the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes depending on the site of oxidation.
Reduction: Alcohols or amines depending on the functional group reduced.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)propan-2-amine can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its imidazole moiety is particularly useful for binding to metal ions in enzyme active sites, making it a valuable tool in biochemistry.
Medicine
Medically, this compound has potential as a therapeutic agent due to its ability to interact with biological targets such as receptors and enzymes. It could be explored for its efficacy in treating various diseases, including infections and metabolic disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics like increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)propan-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)propan-2-amine
- N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-1-(tetrahydrofuran-2-yl)propan-2-amine
- N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-1-(pyrrolidin-2-yl)propan-2-amine
Uniqueness
This compound is unique due to the combination of its cyclopropyl group, imidazole ring, and oxolane ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its structural features allow for specific interactions with biological targets, which can be leveraged in drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
